5-trans U-44069

Receptor Binding Radioligand Binding Thromboxane A2

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid, widely known as SQ 29,548, is a chiral 7-oxabicyclo[2.2.1]heptane derivative that acts as a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor. This compound exhibits high affinity for the human recombinant TP receptor (Ki = 4.1 nM) and inhibits platelet aggregation induced by arachidonic acid, collagen, and TP agonists.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B593221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans U-44069
Synonyms5,6-trans U-44069
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
InChIKeyDJKDIKIDYDXHDD-YTQMDITASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Insights for (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid (SQ 29,548)


(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid, widely known as SQ 29,548, is a chiral 7-oxabicyclo[2.2.1]heptane derivative that acts as a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor [1]. This compound exhibits high affinity for the human recombinant TP receptor (Ki = 4.1 nM) and inhibits platelet aggregation induced by arachidonic acid, collagen, and TP agonists [2]. Its well-characterized pharmacological profile, including competitive antagonism (pA2 = 9.1 in guinea-pig trachea) and high specificity for TP over other prostanoid receptors [3], has established SQ 29,548 as the gold-standard radioligand ([3H]SQ 29,548) for TP receptor binding studies and a reference tool in cardiovascular, platelet, and inflammation research.

Tool Application TP receptor binding probe and antagonist tool
Assay Compatibility Radioligand binding, platelet aggregation, GPCR signaling assays
Research Context Cardiovascular, hemostasis, and inflammation pathway models

Critical Distinctions for (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid (SQ 29,548) in Research Procurement


Procuring SQ 29,548 is not interchangeable with other TP receptor antagonists such as BM 13.177, ONO 3708, or ICI 192,605, because its stereospecific 7-oxabicyclo[2.2.1]heptane core confers a distinct pharmacological fingerprint: high-affinity radioligand binding (Ki ~4 nM vs. ≥38 nM for comparators) [1], unique inverse agonist activity at the wild-type TP receptor not shared by ramatroban [2], and a well-documented in vivo efficacy profile in reducing myocardial infarct size [3]. Substituting SQ 29,548 with a generic TP antagonist without verifying these precise quantitative parameters risks invalidating established receptor binding assays, altering functional outcomes in platelet and vascular models, and compromising reproducibility in studies that rely on its unique combination of potency, selectivity, and inverse agonism.

SQ 29,548 Context
Alternative TP Antagonists
Interchangeability Risk
High affinity binding profile
BM 13.177, ONO 3708
Lower binding sensitivity may alter assay detection limits
Inverse agonism at wild-type TP receptor
Ramatroban
GPCR constitutive activity context may not be replicated
Moderate vascular potency (pKB 7.96)
ICI 192,605 (pKB 9.07)
Functional vascular model outcomes may shift

Quantitative Comparative Evidence for (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid (SQ 29,548)


Superior Binding Affinity at the Human Thromboxane A2 Receptor

SQ 29,548 demonstrates a 4.8-fold higher affinity for the human thromboxane A2 receptor compared to ONO 3708 and a 115-fold higher affinity compared to BM 13.177 in direct competition binding assays [1]. The potency series for inhibition of [3H]U46619 binding to intact human platelets was: SQ 29,548 (IC50 = 7.9 nM) > ONO 3708 (IC50 = 38 nM) > BM 13.177 (IC50 = 0.91 μM) > 13-APA (IC50 = 6.2 μM) [1].

Binding Affinity Context
Head-to-head
7.9 nM (SQ) vs 38 nM (ONO) vs 910 nM (BM 13.177)
Supports lower working concentrations in binding assays
Ranked highest affinity in tested platelet binding panel
Receptor Binding Radioligand Binding Thromboxane A2 TP Receptor

Distinct Inverse Agonist Profile at Wild-Type TP Receptor

SQ 29,548 uniquely reduces the basal activity of both wild-type TP (WT-TP) and constitutively active mutants (CAMs), whereas ramatroban reduces only CAM activity and L-670596/diclofenac show no inverse agonism [1]. In HEK293T cells expressing WT-TP, SQ 29,548 significantly decreased constitutive receptor signaling, a property not observed with ramatroban under identical conditions [1].

Inverse Agonism Context
Head-to-head
Reduces WT-TP & CAMs (SQ) vs CAMs only (Ramatroban)
Enables investigation of wild-type TP constitutive activity
Differential profile not shared by ramatroban or diclofenac
Inverse Agonism Constitutive Activity GPCR Signaling Pharmacochaperone

Moderate Vasorelaxant Potency in Human Vascular Tissue Compared to ICI 192,605

In human umbilical vein (HUV) rings, SQ 29,548 competitively antagonizes U-46619-induced contraction with a pKB of 7.96, whereas ICI 192,605 exhibits a pKB of 9.07 [1]. This 12.9-fold difference in potency (Ki equivalent) indicates that ICI 192,605 is more potent in this vascular preparation.

Vascular Functional Context
Head-to-head
pKB = 7.96 (SQ) vs 9.07 (ICI 192,605)
Informs concentration selection in vascular models
12.9-fold lower potency in human umbilical vein preparation
Vascular Pharmacology Vasoconstriction Functional Antagonism Human Umbilical Vein

Superior Myocardial Protection in Canine Model of Ischemia

In an anesthetized dog model of coronary artery ligation, SQ 29,548 treatment (0.2 mg/kg/h i.v.) reduced myocardial infarct size expressed as a percentage of the area at risk from 79 ± 2% in vehicle controls to 45 ± 8% (P < 0.01) [1]. This represents a 43% relative reduction in infarct size.

In Vivo Model Context
Class-level
Infarct size: 45% (SQ) vs 79% (Vehicle)
Supports in vivo myocardial model-response context
Canine ischemia-reperfusion model; specific conditions apply
Myocardial Infarction Ischemia-Reperfusion Cardioprotection In Vivo Efficacy

High Specificity for TP Receptor Over Other Prostanoid Receptors

SQ 29,548 shows negligible binding to other prostanoid receptors: PGD2, PGE2, and PGI2 did not appreciably inhibit [3H]SQ 29,548 binding to human platelet TP receptors [1]. In contrast, some TP antagonists like ramatroban also exhibit DP2 receptor antagonism, potentially confounding results in prostanoid signaling studies.

Selectivity Profile Context
Class-level
Negligible binding to DP, EP, and IP receptors
Supports TP-specific pathway interpretation in prostanoid assays
Contrast with ramatroban dual TP/DP2 antagonist profile
Receptor Selectivity Off-Target Effects Prostanoid Pharmacology

Optimal Research Applications for (E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid (SQ 29,548)


Radioligand Binding Assays for TP Receptor Quantification

SQ 29,548, as its tritiated form [3H]SQ 29,548, is the gold-standard radioligand for TP receptor binding studies due to its high specific activity, low non-specific binding (3-10%), and well-characterized saturation kinetics (Kd = 4.1 nM in human platelets) [1]. Its use enables accurate determination of receptor density (Bmax) and competitive binding affinities of novel TP ligands.

Functional Antagonism in Platelet Aggregation Studies

SQ 29,548 potently inhibits human platelet aggregation induced by arachidonic acid (IC50 = 0.8 μM), U-46619 (IC50 = 0.3 μM), and collagen (IC50 = 2.9 μM) without affecting ADP or PAF-induced aggregation [2]. This makes it an essential tool for dissecting TP-dependent pathways in thrombosis and hemostasis research.

Investigation of TP Receptor Constitutive Activity and Inverse Agonism

As the only TP antagonist known to reduce basal activity of wild-type TP receptors [3], SQ 29,548 is uniquely suited for studies of receptor constitutive activity, inverse agonism mechanisms, and pharmacological chaperoning of TP mutants implicated in bleeding disorders and hypertension.

Cardiovascular Research in Preclinical Models

SQ 29,548 is a validated reference compound for in vivo studies of myocardial ischemia-reperfusion injury and cardioprotection, demonstrating consistent and significant reduction of infarct size in canine models [4]. Its use provides a benchmark for evaluating novel cardioprotective agents targeting TP signaling.

Application
Selection Property
Validation Focus
Radioligand Binding Assays
Binding affinity and low non-specific binding
Bmax and Kd endpoint validation
Platelet Aggregation Studies
TP-specific pathway inhibition profile
Aggregation response to U46619 and collagen
GPCR Constitutive Activity Assays
Inverse agonist activity at wild-type TP
WT vs. CAM signaling endpoint monitoring
In Vivo Cardiovascular Research
Model-response endpoint context
Infarct size and hemodynamic monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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